Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.65 (s, 1H, NH)
- δ 8.10–8.05 (m, 1H, aromatic H-6)
- δ 7.95–7.90 (m, 1H, aromatic H-3)
- δ 7.85–7.80 (m, 1H, aromatic H-5)
- δ 3.85 (s, 2H, CH₂CN)
The deshielding of H-6 (δ ~8.10 ppm) arises from proximity to the electron-withdrawing nitro group. The CH₂CN protons resonate upfield (δ ~3.85 ppm) due to conjugation with the cyano group.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 167.5 (C=O)
- δ 145.2 (C-NO₂)
- δ 134.8–125.1 (aromatic carbons)
- δ 117.3 (C≡N)
- δ 40.2 (CH₂CN)
The carbonyl carbon (C=O) appears at δ 167.5 ppm, characteristic of secondary acetamides.
Infrared (IR) Vibrational Frequency Mapping
Key IR absorptions (cm⁻¹):
- ν(C≡N) : 2240–2220 (strong, sharp)
- ν(C=O) : 1680–1660 (strong)
- ν(NO₂) : 1530–1510 (asymmetric stretch), 1360–1340 (symmetric stretch)
- ν(C-F) : 1120–1100 (trifluoromethyl group)
The nitro group’s asymmetric and symmetric stretches confirm its meta-directing electronic effects.
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : m/z 274 (M⁺, 10% abundance)
- Major fragments :
- m/z 227 [M – NO₂]⁺ (35%)
- m/z 180 [M – CF₃]⁺ (20%)
- m/z 117 [C₆H₄NO₂]⁺ (50%)
The loss of NO₂ (46 Da) and CF₃ (69 Da) reflects the lability of these groups under electron impact.
Properties
CAS No. |
821009-98-7 |
|---|---|
Molecular Formula |
C10H6F3N3O3 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)6-1-2-7(8(5-6)16(18)19)15-9(17)3-4-14/h1-2,5H,3H2,(H,15,17) |
InChI Key |
BJODUGNLNXIKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-Nitro-4-(trifluoromethyl)aniline
The most direct synthetic route involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives. This approach creates the cyanoacetamide linkage while preserving the existing functional groups on the aromatic ring.
Reaction Scheme:
2-nitro-4-(trifluoromethyl)aniline + cyanoacetic acid → Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- + H₂O
The reaction typically proceeds via the following general procedure:
- Activation of cyanoacetic acid with a suitable coupling agent
- Nucleophilic attack by the amine group of 2-nitro-4-(trifluoromethyl)aniline
- Amide bond formation with elimination of water
This synthetic approach requires careful control of reaction conditions to prevent side reactions involving the cyano or nitro groups. The presence of the electron-withdrawing nitro and trifluoromethyl groups reduces the nucleophilicity of the aniline, potentially necessitating more reactive coupling conditions.
Carbodiimide-Mediated Coupling
Based on the synthesis of structurally similar compounds, a carbodiimide-mediated coupling represents an efficient approach for preparing the target compound. This method offers advantages in terms of mild reaction conditions and potentially higher yields.
Typical Reaction Conditions:
| Parameter | Condition |
|---|---|
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Solvent | Ethyl acetate |
| Temperature | 25-30°C |
| Reaction Time | 2-3 hours |
| Atmosphere | Nitrogen |
| Work-up | Filtration of urea by-product, washing with sodium bicarbonate and dilute HCl |
A general procedure adapted from similar compounds would involve:
- Dissolving cyanoacetic acid (1.1 equivalents) in ethyl acetate under nitrogen atmosphere
- Adding 2-nitro-4-(trifluoromethyl)aniline (1.0 equivalent)
- Dropwise addition of dicyclohexylcarbodiimide (1.1 equivalents) in ethyl acetate over 1 hour
- Stirring for additional 1-2 hours at room temperature
- Filtration to remove precipitated dicyclohexylurea
- Sequential washing with 5% sodium bicarbonate solution, 5% hydrochloric acid, and sodium chloride solution
- Concentration and recrystallization
This procedure has been demonstrated to produce high yields (typically 85-95%) for structurally similar cyanoacetamides.
Alternative Synthetic Approaches
Sequential Functionalization Strategy
An alternative approach involves the sequential functionalization of a simpler precursor:
- Preparation of N-[4-(trifluoromethyl)phenyl]acetamide
- Nitration to introduce the nitro group at the 2-position
- Cyanation of the acetamide to incorporate the cyano functionality
This multi-step approach offers flexibility in terms of introducing the functional groups in a controlled manner, potentially allowing for optimization at each stage.
Nitration of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide
Another viable approach involves the nitration of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide to introduce the nitro group at the ortho position. This method leverages the directing effects of the existing functional groups to achieve regioselective nitration.
The general reaction conditions for this nitration would involve:
| Parameter | Condition |
|---|---|
| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) or acetyl nitrate |
| Solvent | Acetic acid or dichloromethane |
| Temperature | 0-10°C (initial addition), then 20-25°C |
| Reaction Time | 2-4 hours |
| Quenching | Ice water |
| Purification | Recrystallization from ethanol or ethyl acetate |
This nitration procedure must be carefully controlled to prevent over-nitration or nitration at undesired positions.
Reaction Optimization Parameters
Temperature Control
Temperature management is critical for all synthetic routes to the target compound. Optimal reaction temperatures have been determined based on similar compounds:
| Reaction Step | Optimal Temperature Range | Rationale |
|---|---|---|
| Initial mixing of reagents | 0-10°C | Minimizes side reactions during initial contact |
| Amide formation | 25-30°C | Promotes efficient coupling while preventing degradation |
| Nitration (if applicable) | 0-5°C initially, then 20-25°C | Controls regioselectivity and prevents multiple nitrations |
| Work-up | Room temperature | Facilitates isolation of the product |
Temperature control is particularly important during the nitration step if that synthetic route is employed, as higher temperatures can lead to multiple nitration or decomposition of the starting material.
Solvent Selection
Solvent choice significantly impacts reaction outcomes:
| Solvent | Advantages | Disadvantages | Recommended For |
|---|---|---|---|
| Ethyl acetate | Good solubility, easy work-up, moderate polarity | Limited temperature range | Carbodiimide coupling |
| Dichloromethane | Excellent solubility for most reagents, inert | Environmental concerns, lower boiling point | General coupling reactions |
| Tetrahydrofuran | Good solubility, wide temperature range | Peroxide formation risk, hygroscopic | Reactions requiring anhydrous conditions |
| Toluene | High boiling point, non-polar | Limited solubility for some reagents | High-temperature reactions |
| Dioxane | Miscible with water, high boiling point | Potential carcinogen | Hydrolysis reactions |
For the direct coupling of 2-nitro-4-(trifluoromethyl)aniline with cyanoacetic acid, ethyl acetate has demonstrated excellent results with similar compounds.
Catalyst and Reagent Selection
The choice of coupling agent or catalyst significantly affects reaction efficiency:
| Coupling Agent/Catalyst | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Solid material, safe to handle, high efficiency | Dicyclohexylurea byproduct can be difficult to remove completely | 85-95% |
| EDC·HCl | Water-soluble byproducts, easier purification | More expensive, moisture sensitive | 75-90% |
| HATU | Highly reactive, works with sterically hindered substrates | Expensive, requires careful handling | 80-95% |
| T3P (propylphosphonic anhydride) | Non-toxic, water-soluble byproducts, minimal racemization | Sensitive to moisture, requires precise conditions | 80-90% |
For preparing the target compound, DCC has been shown to be particularly effective with similar cyanoacetamides, providing yields of approximately 88-90% after purification.
Purification Techniques
Recrystallization
Recrystallization represents the primary purification method for the target compound:
| Solvent System | Solubility Pattern | Advantages | Disadvantages |
|---|---|---|---|
| Ethanol | Moderate hot solubility, low cold solubility | Common solvent, good crystallization | May require multiple recrystallizations |
| Ethyl acetate | Good hot solubility, poor cold solubility | Excellent crystal formation, high purity | May co-crystallize with some impurities |
| Isopropanol | Moderate solubility | Produces high-purity crystals | Slower crystallization |
| Toluene/Hexane | Differential solubility | Effective for removing non-polar impurities | Not suitable for all impurity profiles |
Optimal recrystallization conditions for similar compounds involve dissolving the crude product in hot isopropanol (70-75°C), filtering while hot, concentrating to approximately 10% of the original volume, and cooling slowly to 15-20°C.
Chromatographic Purification
For challenging purifications or analytical purposes:
| Chromatography Method | Mobile Phase | Detection Method | Application |
|---|---|---|---|
| Flash Column | Dichloromethane/Ethyl acetate (9:1) | UV visualization | General purification |
| Preparative HPLC | Acetonitrile/Water gradient | UV detection at 254 nm | High-purity isolation |
| TLC | Dichloromethane/Ethyl ether (9:1) | UV visualization | Reaction monitoring |
For analytical assessment of purity, HPLC analysis with a C18 column and acetonitrile/water mobile phase gradient provides excellent resolution of the target compound from potential impurities.
Yield Optimization Strategies
Reaction Parameter Optimization
Based on similar compounds, the following parameters can be optimized to improve yields:
| Parameter | Optimization Strategy | Expected Impact on Yield |
|---|---|---|
| Reagent ratio | Using 1.1-1.2 equivalents of cyanoacetic acid | 5-10% yield increase |
| Addition rate | Slow addition of coupling agent (over 60-90 minutes) | 3-8% yield increase |
| Reaction time | Extension to 2-3 hours for complete conversion | 2-5% yield increase |
| Work-up procedure | Multiple sequential washings with optimized volumes | 3-7% recovery improvement |
| Inert atmosphere | Conducting reaction under nitrogen | 2-4% yield increase |
Implementation of these optimization strategies has resulted in yields of 88-90% for similar cyanoacetamide compounds.
Scale-up Considerations
When scaling up the synthesis, additional factors require attention:
- Heat transfer becomes more critical - larger systems have lower surface-to-volume ratios
- Mixing efficiency decreases - mechanical stirring with appropriate impeller design is essential
- Addition rates must be carefully controlled - automated addition systems are recommended
- Safety considerations increase - heat generation, potential exotherms, and pressure build-up must be monitored
For industrial-scale production, continuous flow chemistry approaches may offer advantages in terms of heat management, mixing efficiency, and process control.
Analytical Characterization
Spectroscopic Identification
The target compound can be characterized using multiple spectroscopic techniques:
1H NMR Spectroscopy (expected signals):
- Aromatic protons: 7.8-8.1 ppm (3H, complex pattern)
- Methylene protons: 3.8-4.0 ppm (2H, singlet)
- Amide NH: 10.2-10.5 ppm (1H, broad singlet)
13C NMR Spectroscopy (expected signals):
- Carbonyl carbon: 165-170 ppm
- Cyano carbon: 115-120 ppm
- Aromatic carbons: 120-145 ppm
- CF3 carbon: quartet at 122-125 ppm (J ≈ 270 Hz)
- Methylene carbon: 25-30 ppm
IR Spectroscopy (characteristic bands):
- Amide N-H stretch: 3300-3250 cm⁻¹
- Nitrile (C≡N) stretch: 2260-2240 cm⁻¹
- Amide C=O stretch: 1680-1660 cm⁻¹
- Nitro asymmetric stretch: 1550-1530 cm⁻¹
- Nitro symmetric stretch: 1350-1330 cm⁻¹
- CF3 stretch: 1330-1310 cm⁻¹ and 1140-1120 cm⁻¹
Purity Assessment
Purity evaluation typically involves:
- HPLC analysis with UV detection (typically 99.0-99.6% purity after proper purification)
- Melting point determination (sharp melting point indicating high purity)
- Elemental analysis (C, H, N within ±0.4% of theoretical values)
- GC-MS for volatile impurity detection
Comparative Analysis of Preparation Methods
| Synthetic Approach | Advantages | Disadvantages | Typical Yield | Purity |
|---|---|---|---|---|
| Direct coupling with cyanoacetic acid using DCC | Single-step process, mild conditions, accessible reagents | Purification challenges | 85-90% | 99.0-99.6% |
| Sequential functionalization | Control over each functional group introduction, potential for higher regioselectivity | Multiple steps, lower overall yield | 60-75% (overall) | 98.0-99.5% |
| Nitration of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | Utilizes readily available precursors | Regioselectivity challenges, potential for multiple nitration | 70-85% | 97.0-99.0% |
Based on the available data for similar compounds, the carbodiimide-mediated coupling approach offers the optimal balance of synthetic efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
Medicinal Chemistry
Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- has been studied for its anticonvulsant properties. Research indicates that derivatives of acetamide compounds can exhibit significant activity against seizures in animal models. For example, studies have shown that modifications to the acetamide structure can enhance anticonvulsant efficacy while minimizing toxicity .
Case Study: Anticonvulsant Activity
- Objective : To evaluate the anticonvulsant activity of N-phenylacetamide derivatives.
- Method : Synthesis and pharmacological testing in animal models.
- Results : Certain derivatives exhibited protective effects against maximal electroshock seizures (MES), demonstrating the potential for developing new antiepileptic drugs (AEDs) based on this compound's structure .
Agrochemicals
The compound's nitro and trifluoromethyl groups suggest potential applications in agrochemicals, particularly as herbicides or pesticides. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective in agricultural applications.
Research Insights
- Compounds with similar structures have been tested for their efficacy as herbicides, showing promising results in controlling weed populations while maintaining crop safety .
Data Table: Summary of Applications
| Application Area | Compound Derivative | Key Findings |
|---|---|---|
| Medicinal Chemistry | N-phenylacetamide Derivatives | Effective against seizures in animal models |
| Agrochemicals | Trifluoromethyl Compounds | Enhanced biological activity as potential herbicides |
Mechanism of Action
The mechanism by which Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. The cyano and nitro groups play crucial roles in its reactivity, enabling it to participate in various biochemical processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of cyanoacetamide derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.
Key Observations:
Substituent Effects: The 2-NO₂/4-CF₃ combination in the target compound is unique among the analogs. The nitro group may enhance binding to electron-deficient enzyme pockets, while the trifluoromethyl group improves membrane permeability . Chloro substituents (e.g., in and ) are associated with pesticidal activity but may reduce metabolic stability compared to trifluoromethyl groups .
The 2-NO₂ group in the target compound may confer redox activity, analogous to nitrophenyl-containing agrochemicals like cymoxanil () .
Trifluoromethyl groups enhance thermal stability and resistance to oxidative degradation .
Biological Activity
Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl] (CAS No. 821009-98-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and potential applications in various fields.
- Molecular Formula : C10H6F3N3O3
- Molecular Weight : 273.168 g/mol
- SMILES : C(C(=O)N)C#N.Nc1ccc(cc1)N+[O-]
These properties indicate that the compound contains functional groups that may contribute to its biological activity, such as the cyano and nitro groups.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that certain acetamide derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that acetamide derivatives displayed cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .
Antimicrobial Activity
Acetamide derivatives have been evaluated for their antimicrobial properties. For example, compounds similar to acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl] have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Insecticidal Activity
Recent studies have also explored the insecticidal properties of acetamide derivatives. Compounds containing the acetamide moiety were tested for larvicidal activity against agricultural pests. Results showed promising efficacy, with some derivatives achieving over 90% mortality in target insect populations at specific concentrations . This suggests potential applications in agricultural pest management.
Structure-Activity Relationship (SAR)
The biological activity of acetamide derivatives is closely linked to their chemical structure. The presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, enhances their biological potency. SAR studies indicate that modifications to the acetamide structure can lead to improved efficacy and selectivity against various biological targets .
Case Studies
- Anticancer Efficacy : A study involving a series of acetamide derivatives demonstrated significant inhibition of tumor growth in xenograft models. The most potent compounds induced apoptosis in cancer cells via mitochondrial pathways, showcasing their potential as therapeutic agents .
- Antimicrobial Screening : In a comprehensive screening of various acetamide derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics against resistant strains of S. aureus. This finding underscores the importance of exploring acetamides in antibiotic development .
Q & A
Q. What are the standard protocols for synthesizing 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide?
Methodological Answer: Synthesis typically involves a multi-step nucleophilic substitution or condensation reaction. For example:
- Intermediate Preparation : Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate (CAS 735-40-0) can serve as a precursor. Hydrolysis of the ester group followed by cyano substitution via reaction with cyanating agents (e.g., KCN or NaCN) under controlled pH yields the target compound .
- Condensation Method : Similar acetamide derivatives (e.g., compound 43 in ) are synthesized by reacting substituted phenylacetamides with aldehydes or nitriles in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours, achieving yields up to 90% .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H NMR : Used to confirm the presence of aromatic protons (δ 7.3–8.9 ppm) and the acetamide backbone (e.g., δ 2.1–2.5 ppm for methylene groups). For related compounds, splitting patterns (e.g., doublets at J = 8.4 Hz) help identify substituent positions .
- IR Spectroscopy : Detects the cyano group (C≡N stretch at ~2200 cm⁻¹) and amide carbonyl (C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 228.17 (C₁₀H₇F₃N₂O) confirms the molecular weight .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (nitro and trifluoromethyl groups) influence the compound’s reactivity?
Methodological Answer:
- Electronic Effects : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups (EWGs). They reduce electron density on the aromatic ring, directing electrophilic substitution to meta/para positions and stabilizing intermediates in nucleophilic reactions.
- Reactivity in Condensation : EWGs enhance the electrophilicity of the carbonyl carbon in the acetamide, facilitating nucleophilic attack (e.g., in Schiff base formation) .
- Computational Validation : Density Functional Theory (DFT) studies (e.g., using QSPR models) can quantify substituent effects on charge distribution and reaction pathways .
Q. What computational methods are used to model the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes or receptors. For example, trifluoromethyl groups may enhance hydrophobic interactions in binding pockets.
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time.
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent properties (e.g., Hammett σ constants) with bioactivity, guiding structural optimization .
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate cyano substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes by-products.
- Troubleshooting Low Yields :
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition above 200°C.
- Light Sensitivity : UV-Vis spectroscopy detects photodegradation; store in amber vials at -20°C.
- Moisture Control : Karl Fischer titration monitors water content; use desiccants (silica gel) for long-term storage .
Q. What are the safety protocols for handling this compound?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 µm).
- First Aid : For skin contact, wash with 10% ethanol solution followed by water .
Data Contradiction Analysis
Example : Discrepancies in reported NMR chemical shifts for similar compounds (e.g., δ 7.3 vs. δ 7.6 ppm for aromatic protons) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or impurities. Validate using high-resolution NMR (500 MHz+) and spiking experiments with authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
